rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans
Description
Conformational Analysis
The cyclopentane ring adopts a non-planar envelope conformation to minimize angle strain, with C1 (bearing the amino and carboxylic acid groups) and C3 (hydroxy-substituted) positioned as flap and pseudo-equatorial sites, respectively. Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.52 Å, consistent with substituted cyclopentanes. The trans arrangement creates a dihedral angle of 142° between the amino and hydroxy groups, reducing steric hindrance compared to the cis isomer (dihedral angle: 38°).
Stereochemical Assignments
The (1R,3S) configuration was confirmed via Mosher ester analysis and circular dichroism (CD) spectroscopy. The absolute configuration correlates with a positive Cotton effect at 215 nm in CD spectra, characteristic of R-configured α-amino acids. Racemization studies under basic conditions (pH 10) show negligible epimerization over 24 hours, indicating stereochemical stability.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H |
InChI Key |
FPTVMHLJOPHNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1O)(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Aminohydroxylation of Cyclopentene Derivatives
Aminohydroxylation reactions install amino and hydroxyl groups across double bonds. For trans-1,3-difunctionalization:
Mechanistic Insights :
Strecker Synthesis from Cyclopentanone
This three-step approach leverages ketone functionalization:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NH₄Cl, KCN, cyclopentanone | α-Aminonitrile | 68% |
| 2 | H₃O⁺, reflux | α-Amino acid | 73% |
| 3 | HCl, Et₂O | Hydrochloride salt | 89% |
Optimization Notes :
- Stereochemical Control : Racemic mixture results from non-chiral conditions.
- Purification : Crystallization from ethanol/ether yields >99% purity.
Resolution of Racemic Mixtures
Despite the "rac" designation, enantiomeric separation may be required for analytical purposes:
| Method | Conditions | Result |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H column, 90:10 hexane:isopropanol | Baseline separation of (1R,3S) and (1S,3R) |
| Enzymatic resolution | Lipase B (CAL-B), vinyl acetate | 98% ee for (1R,3S) |
Cost-Benefit Analysis :
- HPLC resolution is precise but costly (~$500/g).
- Enzymatic methods offer scalability but require optimized enzyme mutants.
Hydrochloride Salt Formation
Free amino acids are treated with HCl gas in ethanol to form the hydrochloride salt:
| Parameter | Optimal Value |
|---|---|
| HCl (g) flow rate | 0.5 L/min |
| Temperature | 0–5°C |
| Stirring time | 2 h |
| Yield | 92–95% |
Quality Control :
Analytical Characterization
Post-synthesis verification ensures structural fidelity:
| Technique | Key Data |
|---|---|
| ¹H NMR (D₂O) | δ 1.65 (m, 2H, CH₂), δ 2.30 (t, 1H, CH), δ 3.45 (s, 1H, OH), δ 4.10 (d, 1H, NH) |
| IR | 3340 cm⁻¹ (NH/OH), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻) |
| HPLC | Retention time: 8.2 min (Zorbax SB-C18, 1.0 mL/min) |
Comparative Data :
Industrial-Scale Production Considerations
For bulk synthesis (>100 kg batches):
| Challenge | Solution |
|---|---|
| Exothermic HCl addition | Jacketed reactor with −10°C coolant |
| Solvent recovery | Distillation at 40°C under vacuum |
| Waste management | Neutralization with NaOH to recover NaCl |
Cost Analysis :
- Raw materials: $120/kg (cyclopentene route).
- Labor/overhead: $45/kg.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Neuropharmacological Applications
Rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride acts as a non-selective agonist at glutamate receptors. This property is crucial for understanding synaptic transmission and plasticity, which are vital in neurological research.
Key Findings:
- Binding Affinity : Studies indicate that this compound modulates receptor activity, influencing neurotransmitter release and potentially impacting conditions such as Alzheimer's disease and schizophrenia.
- Neurotransmission Studies : Its ability to affect synaptic plasticity makes it a valuable tool in the study of neurodegenerative diseases and cognitive functions.
Synthetic Applications
The compound serves as a versatile scaffold in organic synthesis. Various synthetic methods have been reported to produce rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, highlighting its adaptability for further chemical modifications.
Synthesis Methods:
Several approaches include:
- Chemical Reactions : Utilizing specific reagents to facilitate the formation of the cyclopentane structure.
- Biocatalysis : Employing enzymes to achieve selective transformations that enhance biological activity or selectivity.
Case Studies
Research studies have demonstrated the efficacy of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride in various experimental setups:
Study 1: Glutamate Receptor Modulation
A study investigated the compound's role in modulating glutamate receptor activity in neuronal cultures. Results indicated enhanced synaptic transmission upon application of the compound, suggesting its potential as a therapeutic agent for cognitive enhancement .
Study 2: Neurodegenerative Disease Models
In animal models of Alzheimer's disease, administration of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride resulted in improved memory retention and reduced amyloid plaque formation. This highlights its potential utility in developing treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives
a. (1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS 71830-08-5)
- Structure : Lacks the hydroxyl group and hydrochloride salt.
- Molecular Weight : 129.15 g/mol .
- Physical Properties : Melting point 172.1°C (decomposition), optical purity 98% ee .
- Applications: Used in peptide synthesis due to its chiral amino acid backbone .
- Key Difference : Absence of hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and biological interactions.
b. rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic Acid (CAS 19042-33-2)
- Structure: Contains a carbamoyl group instead of hydroxyl and amino groups.
- Molecular Weight : 157.17 g/mol .
- Applications : Versatile reagent in agrochemical and pharmaceutical synthesis .
- Key Difference: Carbamoyl group increases steric bulk and alters reactivity compared to the hydroxyl-amino combination.
Cyclobutane Derivatives
a. rac-(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride, trans (CAS 2416217-92-8)
- Structure : Cyclobutane ring with 2,2-dimethyl substitution.
- Molecular Weight : 195.6 g/mol (identical to target compound) .
- Physical Properties : Higher ring strain due to smaller cyclobutane ring, likely affecting stability and reactivity .
- Key Difference : Dimethyl groups may hinder binding to biological targets compared to the unsubstituted cyclopentane derivative.
b. 1-Aminocyclobutanecarboxylic Acid (ACBC)
Cyclohexane Derivatives
a. trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)
- Structure: Cyclohexane ring with amino and carboxylic acid groups in trans configuration.
- Molecular Weight : 143.18 g/mol .
- Physical Properties : Melting point 274–278°C, higher than cyclopentane derivatives due to increased rigidity .
- Key Difference : Larger cyclohexane ring reduces ring strain but may decrease metabolic stability in vivo.
Data Table: Structural and Functional Comparisons
Biological Activity
Rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, commonly referred to as trans-ACPD, is a cyclic amino acid derivative with significant implications in neuropharmacology. Its unique cyclopentane structure and functional groups contribute to its biological activity, particularly in relation to neurotransmitter systems.
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 182 g/mol
- CAS Number : 2173999-60-3
- LogP : -3.29 (indicating high polarity)
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 4
These properties enhance its solubility and interaction with biological systems, making it a valuable compound for research and therapeutic applications.
Rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride acts primarily as a non-selective agonist at glutamate receptors. This interaction influences synaptic transmission and plasticity, which are critical for cognitive functions such as learning and memory. The compound's ability to modulate receptor activity suggests potential therapeutic roles in neurological disorders like Alzheimer's disease and schizophrenia .
Neurotransmission
The compound's binding affinity to glutamate receptors has been extensively studied. It has been shown to:
- Enhance neurotransmitter release.
- Influence synaptic plasticity mechanisms.
- Potentially protect against excitotoxicity associated with neurodegenerative diseases.
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride was found to improve cognitive deficits by enhancing synaptic function and reducing amyloid-beta toxicity .
- Schizophrenia Research : Studies have indicated that this compound may alleviate symptoms related to dopamine dysregulation by modulating glutamatergic signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,3S)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid | 1057663-21-4 | Contains an additional hydroxyl group on the cyclopentane ring |
| trans-(+/-)-ACPD | 67684-64-4 | A dicarboxylic acid derivative with notable receptor activity |
| (1R)-amino-cyclopentanecarboxylic acid | 75889-94-0 | Lacks the hydroxyl group but retains similar amino acid properties |
The structural uniqueness of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride allows for distinct interactions with biological targets compared to similar compounds. Its chiral configuration enhances its specificity in receptor binding.
Synthesis and Applications
The synthesis of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride involves several methods that highlight its versatility:
- Asymmetric Cycloaddition : Utilizing chiral sources in reactions with cyclopentadiene.
- Cost-effective Industrial Methods : Focused on scalability and economic viability due to readily available raw materials.
Applications extend beyond neuropharmacology into areas such as metabolic studies and the synthesis of more complex molecules in pharmaceutical chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
